molecular formula C14H17N3O2 B1628511 1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid CAS No. 904814-80-8

1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid

Cat. No.: B1628511
CAS No.: 904814-80-8
M. Wt: 259.3 g/mol
InChI Key: BBFZPLAHHCALCA-UHFFFAOYSA-N
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Description

1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperidine ring

Preparation Methods

The synthesis of 1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-14(19)11-4-3-6-16(9-11)10-12-8-15-13-5-1-2-7-17(12)13/h1-2,5,7-8,11H,3-4,6,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFZPLAHHCALCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=C3N2C=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587678
Record name 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-80-8
Record name 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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